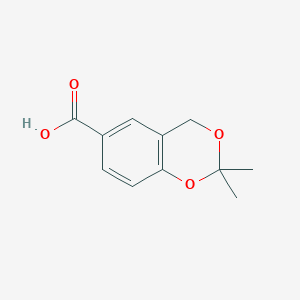
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide, also known as AZT, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide is not fully understood but it is believed to involve the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. In cancer cells, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, induce apoptosis in cancer cells, and reduce inflammation. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanism of these effects is not fully understood and further research is needed to elucidate the underlying mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit low toxicity and high selectivity towards target enzymes and cells. However, there are some limitations to using N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide in lab experiments. It is relatively expensive compared to other compounds and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide. One area of research is the development of novel derivatives of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide with improved pharmacological properties. Another area of research is the elucidation of the underlying mechanisms of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide's effects on various cellular processes. Additionally, further research is needed to determine the potential clinical applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide in the treatment of bacterial infections, cancer, and inflammatory diseases. Finally, research on the neuroprotective effects of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of great interest.
Synthesemethoden
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide involves the reaction of 3-chlorobenzenesulfonyl chloride with azepane and thiophene-3-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through column chromatography to obtain the final compound. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, including multidrug-resistant strains. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXFFLUJVOYGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
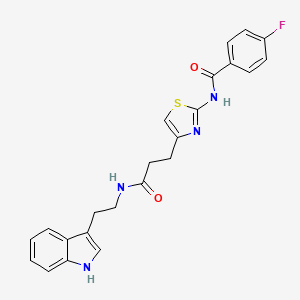
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
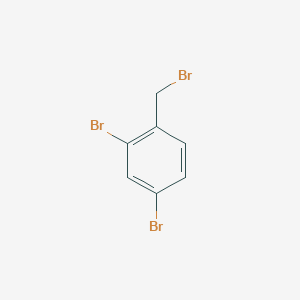

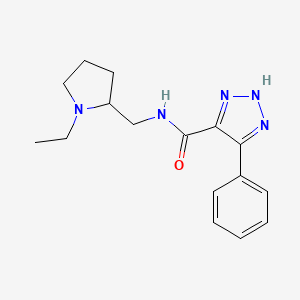
![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
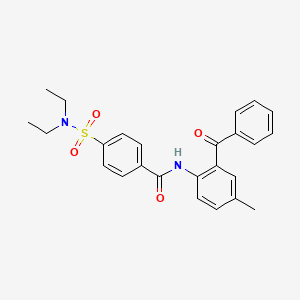
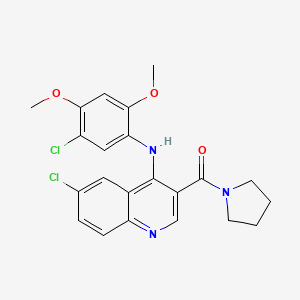
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
